5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c1-11-3-5(8-10-11)6-2-4(7(12)13)9-14-6/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFQDHZYFZRNIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Click Chemistry: One common method involves the [3+2] cycloaddition reaction between an azide and an alkyne, followed by subsequent functional group modifications.
Condensation Reactions:
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the construction of more complex molecules. Biology: Medicine: The compound's derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties. Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways, depending on its derivatives and the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological processes. The exact mechanism can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
2-Bromofuran-3-carboxylic Acid
- Structure : Contains a brominated furan ring and a carboxylic acid group.
- Molecular Weight: Not explicitly stated, but bromine substitution suggests a higher molecular weight (~200–220 g/mol) compared to the target compound.
- Synthesis : Likely synthesized via electrophilic substitution or halogenation of furan precursors.
- Applications : Bromine enhances electrophilic reactivity, making it useful in cross-coupling reactions.
- Cost : Significantly cheaper (€109.00/g for 1 g) due to simpler synthesis .
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid
- Structure : Pyrazole ring replaces the triazole in the target compound, with methyl substituents on both isoxazole and pyrazole.
- Properties : Methyl groups may increase steric hindrance, reducing solubility but improving metabolic stability.
5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic Acid Derivatives
- Structure: Features an isoxazole linked to an oxadiazole via a phenoxypropyl chain.
- Applications : Demonstrated antiviral activity, highlighting the role of heterocycles in bioactivity. The oxadiazole moiety offers different electronic properties compared to triazole, affecting target binding .
Structural and Functional Analysis
Key Structural Differences
Physicochemical Properties
- Solubility: The carboxylic acid group in all compounds improves water solubility, but bulky substituents (e.g., phenoxypropyl in the oxadiazole derivative) reduce it.
- Reactivity : Triazole rings (target compound) provide nitrogen-rich sites for coordination chemistry, while bromine (furan derivative) facilitates electrophilic reactions.
Commercial and Research Considerations
- Cost: The target compound’s high cost (€474.00/100 mg) reflects complex synthesis, whereas bromofuran derivatives are more economical .
- Research Trends : Triazole-isoxazole hybrids are gaining attention for dual-target therapeutics, while oxadiazoles remain prominent in antiviral research .
Biological Activity
5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid (CAS: 2153566-76-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antiviral activities, as well as its potential mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical characteristics:
The structure features an isoxazole ring fused with a triazole moiety, which is pivotal for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Notably, a series of derivatives were synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines:
- IC50 Values : The compound exhibited IC50 values ranging from 3.87 to 8.76 mM against follicular and anaplastic thyroid cancer cell lines .
- Cell Lines Tested : U87MG (human glioblastoma), FTC-133 (follicular thyroid carcinoma), and 8305C (anaplastic thyroid carcinoma) were among the tested cell lines .
This data suggests that the compound may interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapeutics.
Antiviral Activity
In addition to its anticancer properties, this compound has shown promise as an antiviral agent. The presence of the triazole ring is often associated with enhanced antiviral activity due to its ability to mimic nucleosides, which can interfere with viral replication processes.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Inhibition of Nucleotide Synthesis : The structural similarity to nucleosides may allow it to inhibit enzymes involved in nucleotide synthesis.
- Interference with DNA/RNA Polymerases : It may act as a competitive inhibitor for viral polymerases, disrupting viral replication.
- Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells through various signaling pathways.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What are the standard synthetic protocols for preparing intermediates related to 5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid?
Methodological Answer: Synthesis of triazole-isoxazole hybrids often involves cycloaddition or multi-step functionalization. For example:
- Azide-Alkyne Cycloaddition : React 4-chloromethylpyrazole derivatives with NaN₃ in DMF at 50°C for 3 hours to yield azidomethyl intermediates (65–78% yield). Subsequent reactions with alkynes under Cu(I) catalysis can form triazole rings .
- Condensation Reactions : Reflux 3-formyl-indole-2-carboxylates with aminothiazolones in acetic acid with sodium acetate to form fused heterocycles (e.g., thiazolo-indole derivatives). Crystalline precipitates are purified via recrystallization (DMF/acetic acid) .
- Solvent Optimization : THF or acetic acid is preferred for reflux conditions, while DMF is used for milder reactions. Workup typically involves ice-water quenching, filtration, and ethanol recrystallization .
Q. Which spectroscopic techniques are critical for characterizing triazole-isoxazole hybrids?
Methodological Answer:
- X-ray Crystallography : Resolves regiochemistry of triazole and isoxazole rings (e.g., methyl group positioning on triazole) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.5–3.5 ppm; carboxylic protons at δ 10–12 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids) .
- Chromatography : TLC and GC monitor reaction progress and purity (>95% by GC) .
Q. How can researchers ensure regioselectivity during triazole ring formation?
Methodological Answer: Regioselectivity in 1,2,3-triazole synthesis is controlled by:
- Catalyst Choice : Cu(I) promotes 1,4-regioselectivity in azide-alkyne cycloadditions, while Ru catalysts favor 1,5-products.
- Substituent Effects : Steric hindrance from methyl groups on pyrazole or isoxazole precursors directs ring closure .
- Reaction Monitoring : Use TLC to track intermediate formation and adjust conditions (e.g., temperature, solvent polarity) .
Advanced Research Questions
Q. How can contradictory data on reaction yields for triazole-isoxazole hybrids be systematically analyzed?
Methodological Answer: Conflicting yield reports often arise from:
- Solvent Purity : Trace water in DMF or THF can hydrolyze intermediates, reducing yields. Use molecular sieves or anhydrous conditions .
- Catalyst Degradation : Cu(I) catalysts may oxidize; use stabilizers like TBTA (tris(benzyltriazolylmethyl)amine).
- Workup Variations : Compare isolation methods (e.g., filtration vs. extraction). For example, azidomethyl intermediates isolated via ice-water quenching yield 65–78%, while extraction methods may lose polar byproducts .
- Statistical Analysis : Apply Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry) and identify optimal conditions .
Q. What strategies improve the stability of this compound under physiological conditions?
Methodological Answer:
- pH Buffering : The carboxylic acid group is prone to decarboxylation at low pH. Use phosphate buffers (pH 7.4) for in vitro assays .
- Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C, avoiding aqueous solutions for long-term storage .
- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance stability; hydrolyze enzymatically in vivo .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock. Focus on hydrogen bonding with the carboxylic acid and triazole groups .
- QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with antibacterial/antifungal activity from empirical data .
- Metabolic Prediction : Use ADMET tools (e.g., SwissADME) to predict solubility and cytochrome P450 interactions, prioritizing derivatives with low hepatic clearance .
Q. What are the challenges in scaling up triazole-isoxazole synthesis, and how can they be mitigated?
Methodological Answer:
- Exothermic Reactions : Azide reactions generate heat; use jacketed reactors with controlled cooling to prevent runaway reactions .
- Purification at Scale : Replace column chromatography with fractional crystallization (e.g., ethanol/water mixtures) .
- Hazard Management : NaN₃ is toxic; employ flow chemistry to minimize handling and automate quenching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
